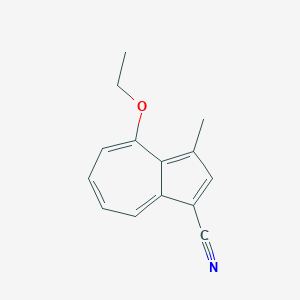
4-Ethoxy-3-methylazulene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-methylazulene-1-carbonitrile is a chemical compound that belongs to the class of azulenes. It has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, its potential use as a photosensitizer in photodynamic therapy is attributed to its ability to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-3-methylazulene-1-carbonitrile exhibits significant biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various animal models of disease. Additionally, it has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its unique chemical properties, which make it a potential candidate for the development of new drugs and therapies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Ethoxy-3-methylazulene-1-carbonitrile. One potential direction is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Additionally, further studies are needed to fully understand its mechanism of action and potential use as a photosensitizer in photodynamic therapy. Furthermore, the development of new synthesis methods and modifications of the compound may lead to improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-3-methylazulene-1-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a second reaction with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then converted to the final product, 4-Ethoxy-3-methylazulene-1-carbonitrile, by treating it with phosphorus pentoxide.
Applications De Recherche Scientifique
4-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propriétés
Numéro CAS |
128637-54-7 |
|---|---|
Nom du produit |
4-Ethoxy-3-methylazulene-1-carbonitrile |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-ethoxy-3-methylazulene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-16-13-7-5-4-6-12-11(9-15)8-10(2)14(12)13/h4-8H,3H2,1-2H3 |
Clé InChI |
YFBHUNQIXGPOTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C2C1=C(C=C2C#N)C |
SMILES canonique |
CCOC1=CC=CC=C2C1=C(C=C2C#N)C |
Synonymes |
1-Azulenecarbonitrile,4-ethoxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















